molecular formula C10H7FN2 B12842126 3-Fluoro-6-phenylpyridazine

3-Fluoro-6-phenylpyridazine

Cat. No.: B12842126
M. Wt: 174.17 g/mol
InChI Key: SGIXXQHECKIGRE-UHFFFAOYSA-N
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Description

3-Fluoro-6-phenylpyridazine is a heterocyclic compound that belongs to the pyridazine family. Pyridazines are characterized by a six-membered ring containing two adjacent nitrogen atoms.

Preparation Methods

The synthesis of 3-Fluoro-6-phenylpyridazine can be achieved through various synthetic routes. One common method involves the fluorination of pyridazine derivatives. Another approach involves the Suzuki–Miyaura coupling reaction, where a halogenated pyridazine derivative reacts with a phenylboronic acid in the presence of a palladium catalyst to form the desired product .

Chemical Reactions Analysis

3-Fluoro-6-phenylpyridazine undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 3-Fluoro-6-phenylpyridazine is not well-documented. similar pyridazine derivatives exert their effects by interacting with specific molecular targets and pathways. For example, some pyridazinone derivatives inhibit calcium ion influx, which is required for the activation of platelet aggregation . The presence of the fluorine atom may enhance the compound’s binding affinity and selectivity for certain biological targets.

Properties

IUPAC Name

3-fluoro-6-phenylpyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7FN2/c11-10-7-6-9(12-13-10)8-4-2-1-3-5-8/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGIXXQHECKIGRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7FN2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.17 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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